Orthogonal Boc Protection: Thermal Deprotection Selectivity
The target compound places the Boc protecting group on the aromatic aniline nitrogen (aryl N-Boc), in contrast to its direct regioisomer CAS 264916-40-7 where Boc resides on the aliphatic cumylamine nitrogen (alkyl N-Boc). Thermal continuous-flow deprotection studies on closely related bis-Boc diamines demonstrate that aryl N-Boc groups undergo selective cleavage at 150-170 °C, while alkyl N-Boc groups require significantly higher temperatures of 220-240 °C for effective removal [1]. This ~70 °C temperature differential enables sequential deprotection strategies where the aniline can be unveiled first for functionalization while the aliphatic amine remains protected—a synthetic option unavailable with the swapped regioisomer. For compound 9h (a structural analog bearing both aryl and alkyl N-Boc groups), selective aryl deprotection at 230 °C in MeCN for 10 min afforded 85% conversion with 70% isolated yield of the mono-Boc intermediate [1].
| Evidence Dimension | Thermal deprotection temperature differential: aryl N-Boc vs. alkyl N-Boc |
|---|---|
| Target Compound Data | Aryl N-Boc selective deprotection: 150-170 °C (applicable to target compound's aniline-Boc) |
| Comparator Or Baseline | Alkyl N-Boc deprotection: 220-240 °C (applicable to CAS 264916-40-7's cumylamine-Boc) |
| Quantified Difference | ΔT ≈ 70-90 °C; model substrate 9h showed 85% conversion / 70% isolated yield for aryl-selective deprotection vs. full deprotection |
| Conditions | Continuous flow reactor, MeOH or MeCN solvent, residence time 10-45 min; Ryan et al., Org. Process Res. Dev. 2024 [1] |
Why This Matters
For procurement decisions in multi-step medicinal chemistry synthesis, this compound uniquely enables a 'deprotect-functionalize-deprotect' sequence that the regioisomer cannot support, reducing step count and improving overall route efficiency.
- [1] Ryan, M.-R.; Lynch, D.; Collins, S. G.; Maguire, A. R. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev. 2024, 28(4), 1373-1385. Table 1, Entries 15-19: aryl N-Boc deprotection at 150-170 °C, alkyl N-Boc at 220-240 °C; compound 9h aryl-selective deprotection: 85% conv., 70% yield. View Source
